6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
6-Benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a pyrrolopyrimidine-dione derivative characterized by a bicyclic heterocyclic core with benzyl, 4-methoxyphenyl, and methyl substituents. Its synthesis likely involves alkylation and substitution reactions common to pyrrolopyrimidine derivatives, as described for related compounds .
Properties
IUPAC Name |
6-benzyl-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-23-18-14-25(13-15-7-5-4-6-8-15)20(16-9-11-17(28-3)12-10-16)19(18)21(26)24(2)22(23)27/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBTSCYALYCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117861 | |
| Record name | 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693264-47-0 | |
| Record name | 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693264-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrrolo[3,4-d]pyrimidine core with substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit significant anticancer properties . For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways such as mTORC1 and autophagy.
- Mechanism of Action : These compounds may disrupt autophagic flux and interfere with mTORC1 reactivation during nutrient refeeding conditions. This results in the accumulation of LC3-II and abnormal LC3-labeled puncta, which are markers of impaired autophagy .
Antimalarial Activity
Recent studies have also explored the potential of pyrrolo[2,3-d]pyrimidines as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the survival of the malaria parasite.
- Inhibitory Potency : Some derivatives have shown promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM . This suggests a potential role in developing new antimalarial therapies.
Case Study 1: Anticancer Efficacy
In a study examining the antiproliferative effects of related compounds on MIA PaCa-2 pancreatic cancer cells, two selected derivatives demonstrated submicromolar antiproliferative activity. The results highlighted their ability to reduce mTORC1 activity significantly and promote autophagy at basal levels .
Case Study 2: Antimalarial Screening
Another study focused on a series of pyrrolo[2,3-d]pyrimidines designed to target PfCDPKs. The compounds were tested for antiplasmodial activity using a whole-cell assay. Four compounds exhibited moderate antiplasmodial activity in vitro within the low micromolar range .
Data Tables
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Pyrrolo[3,4-d]pyrimidine Derivative 1 | Structure | 0.250 | Anticancer |
| Pyrrolo[2,3-d]pyrimidine Derivative 2 | Structure | 0.210 | Antimalarial |
| Pyrrolo[2,3-d]pyrimidine Derivative 3 | Structure | 0.530 | Antimalarial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrrolopyrimidine-diones are highly dependent on substituents at positions 5, 6, and 5. Below is a comparative analysis of key analogs:
Structure-Activity Relationships (SAR)
Halogenated aryl groups (e.g., 2-bromophenyl in NCGC00117701) increase steric bulk and electrophilicity, correlating with higher enzyme activation (EC50 = 0.0639 µM) .
Position 6 (Alkyl/Aryl Groups) :
- Benzyl substituents (target compound, NCGC00117701) improve lipophilicity (logP ~3.5–4.0), favoring membrane permeability .
- Fluorophenyl (MDPD A-3) introduces moderate electronegativity, balancing solubility and activity .
Methyl Groups at Positions 1 and 3 :
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-pyrrolo[3,4-d]pyrimidinedione, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with benzyl and methoxyphenyl groups is common. For example, alkylation of pyrrolopyrimidine intermediates using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is critical for regioselectivity . Temperature control (60–80°C) and solvent polarity (DMF vs. THF) significantly affect reaction rates and byproduct formation. Monitoring via TLC and optimizing stoichiometry (1:1.2 molar ratio of core scaffold to benzylating agent) can improve yields to >70% .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR and HRMS for unambiguous confirmation:
Q. What purity assessment methods are recommended for this compound in biological studies?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is essential for reliable bioactivity data. For trace impurities, employ LC-MS to identify byproducts (e.g., dealkylated or oxidized derivatives). Recrystallization from ethanol or ethyl acetate improves purity .
Advanced Research Questions
Q. How do substituent modifications (e.g., benzyl vs. 4-fluorobenzyl) affect the compound’s biological activity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents:
- Replace benzyl with 4-fluorobenzyl : Enhances metabolic stability but may reduce solubility.
- Replace 4-methoxyphenyl with 4-hydroxyphenyl : Increases hydrogen-bonding potential, altering target binding .
- Activity testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) and logP for solubility .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Methodological Answer :
- Deuterium incorporation at labile positions (e.g., benzylic CH₂) slows oxidative metabolism.
- Prodrug approaches : Esterify hydroxyl groups (e.g., acetyl or phosphate esters) to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes + NADPH to identify metabolic hotspots via LC-MS metabolite profiling .
Q. How can solubility challenges be addressed without compromising target affinity?
- Methodological Answer :
- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays.
- Salt formation : Convert free base to hydrochloride or mesylate salts.
- Particle size reduction : Nano-milling (<200 nm) improves dissolution rates .
Q. How should researchers resolve contradictions in reported activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and compound concentrations.
- Replicate key studies : Validate conflicting results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays).
- Meta-analysis : Compare logD, pKa, and assay pH to explain variability .
Q. What computational tools predict binding modes of this compound with kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- PDB templates : Align with co-crystallized kinase inhibitors (e.g., CDK2 or JAK3).
- Binding free energy calculations (MM-PBSA) : Identify key residues (e.g., hinge region interactions) .
Q. What are the critical parameters for scaling up synthesis from mg to gram scale?
- Methodological Answer :
- Heat management : Use jacketed reactors for exothermic steps (e.g., benzylation).
- Purification : Switch from column chromatography to recrystallization or countercurrent distribution .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Q. How can researchers design toxicity profiling studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
